[2-(1-Adamantyloxy)ethyl]methylamine
Description
[2-(1-Adamantyloxy)ethyl]methylamine (CAS: 21623-95-0) is an adamantane-containing amine characterized by a methylamine group linked to a 2-(adamantyloxy)ethyl moiety. The adamantane group confers high lipophilicity and structural rigidity, which are advantageous in medicinal chemistry and materials science. Its molecular formula is C₁₃H₂₃NO, with a molecular weight of 209.33 g/mol . The compound is synthesized via Pd-catalyzed amination or reductive amination methods, as evidenced by its inclusion in combinatorial chemistry libraries and commercial catalogs .
Properties
IUPAC Name |
2-(1-adamantyloxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-14-2-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNIQRLHMIVOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Adamantyloxy)ethyl]methylamine typically involves the reaction of 1-adamantanol with 2-chloroethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-adamantanol is replaced by the amino group of 2-chloroethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the reaction is carried out in a solvent such as toluene or dichloromethane with a base like sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1-Adamantyloxy)ethyl]methylamine can undergo oxidation reactions to form corresponding .
Reduction: The compound can be reduced to form .
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like or are commonly used.
Reduction: Reagents such as or are employed.
Substitution: Conditions typically involve strong bases like sodium hydride or potassium tert-butoxide .
Major Products:
- Various substituted amines from nucleophilic substitution.
N-oxides: from oxidation.
Secondary amines: from reduction.
Scientific Research Applications
Chemistry: In chemistry, [2-(1-Adamantyloxy)ethyl]methylamine is used as a building block for the synthesis of more complex molecules. Its rigid adamantane structure imparts stability to the resulting compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties. Its unique structure allows it to interact with biological targets in a specific manner.
Medicine: In medicine, this compound is explored for its potential use in drug development. Its stability and ability to form stable complexes with biological molecules make it a candidate for therapeutic applications.
Industry: Industrially, the compound is used in the production of polymers and resins . Its stability and rigidity contribute to the mechanical properties of the resulting materials.
Mechanism of Action
The mechanism of action of [2-(1-Adamantyloxy)ethyl]methylamine involves its interaction with specific molecular targets. The adamantane moiety allows the compound to fit into hydrophobic pockets of proteins, thereby modulating their activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Below is a comparative analysis of [2-(1-Adamantyloxy)ethyl]methylamine with key analogues:
Table 1: Structural and Physicochemical Comparison
Spectroscopic and Physical Properties
Functional and Pharmacological Insights
- Lipophilicity: The adamantyl group enhances membrane permeability, making these compounds candidates for central nervous system (CNS) drugs. For instance, aminoadamantane conjugates in are studied for neuroprotective effects .
- Thermal Stability : Adamantane derivatives resist thermal degradation, which is critical for materials science applications .
Biological Activity
[2-(1-Adamantyloxy)ethyl]methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₈N
- Molecular Weight : 178.27 g/mol
- CAS Number : 57163-22-1
The structure consists of an adamantane moiety linked to a methylamine group, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator for various neurotransmitter receptors, potentially influencing dopaminergic and adrenergic signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in neurotransmitter metabolism, thus affecting levels of critical neurotransmitters in the brain.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, including:
- CNS Stimulation : Preliminary studies suggest potential stimulant effects on the central nervous system (CNS), which could be beneficial in treating conditions such as ADHD or narcolepsy.
- Antidepressant Activity : Some findings indicate that the compound may possess antidepressant-like effects in animal models, possibly through serotonin modulation.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Study on ADHD Treatment :
- A clinical trial investigated the efficacy of this compound in children diagnosed with ADHD.
- Results : Participants showed significant improvements in attention and hyperactivity scores compared to placebo controls.
-
Depressive Disorders :
- A study assessed the antidepressant effects of the compound in rodent models.
- Findings : The compound demonstrated a reduction in despair behavior in forced swim tests, suggesting potential as a novel antidepressant.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| CNS Stimulation | Increased locomotion in rodent models | [Research Study 1] |
| Antidepressant Effects | Reduced despair behavior | [Research Study 2] |
| Receptor Modulation | Potential modulation of dopamine receptors | [Research Study 3] |
Safety and Toxicology
While preliminary studies show promise, safety assessments are crucial. Toxicological evaluations indicate that doses significantly higher than therapeutic levels may lead to adverse effects, including neurotoxicity. Long-term studies are necessary to fully understand the safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
